An In-depth Technical Guide to the Chemical Properties of Methyl 2-hydroxy-1-naphthoate
An In-depth Technical Guide to the Chemical Properties of Methyl 2-hydroxy-1-naphthoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-hydroxy-1-naphthoate, a derivative of the naphthalenic scaffold, presents a molecule of interest for various chemical and pharmaceutical applications. Its structure, featuring a naphthalene core substituted with hydroxyl and methyl ester functional groups, suggests potential for diverse chemical transformations and biological activities. This technical guide provides a comprehensive overview of the known chemical properties of Methyl 2-hydroxy-1-naphthoate, including its physical characteristics, spectroscopic data, synthesis, and potential reactivity. Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, this guide also draws upon data from closely related compounds and established chemical principles to provide a thorough understanding.
Chemical and Physical Properties
Methyl 2-hydroxy-1-naphthoate is a solid at room temperature. The quantitative data available for this compound and its parent carboxylic acid are summarized in the tables below for easy comparison.
Table 1: Physical and Chemical Properties of Methyl 2-hydroxy-1-naphthoate and Related Compounds [1]
| Property | Methyl 2-hydroxy-1-naphthoate | 2-Hydroxy-1-naphthoic Acid |
| CAS Number | 947-65-9[2][3][4][5] | 2283-08-1 |
| Molecular Formula | C₁₂H₁₀O₃[1][2] | C₁₁H₈O₃ |
| Molecular Weight | 202.21 g/mol [2][3][4] | 188.18 g/mol |
| Melting Point | 79-81 °C[6] | 167 °C (decomposes) |
| Appearance | Solid[2] | Cream-colored solid |
| Predicted XlogP | 3.2[1] | - |
Table 2: Spectroscopic Data Summary
| Spectroscopic Technique | Expected Features for Methyl 2-hydroxy-1-naphthoate |
| ¹H NMR | Aromatic protons (multiplets, ~7.0-8.5 ppm), hydroxyl proton (singlet, chemical shift can vary), methyl ester protons (singlet, ~3.9-4.0 ppm). |
| ¹³C NMR | Carbonyl carbon of the ester (~170 ppm), aromatic carbons (multiple signals, ~110-160 ppm), methyl carbon of the ester (~52 ppm). |
| IR Spectroscopy | O-H stretch (broad, ~3200-3600 cm⁻¹), C=O stretch (strong, ~1680-1720 cm⁻¹), C-O stretch (~1200-1300 cm⁻¹), aromatic C-H and C=C stretches. |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z 202. Fragmentation pattern would likely involve the loss of the methoxy group (-OCH₃) and the carbonyl group (-CO). |
Experimental Protocols
Synthesis of Methyl 2-hydroxy-1-naphthoate
The synthesis of Methyl 2-hydroxy-1-naphthoate can be achieved through the esterification of its parent carboxylic acid, 2-hydroxy-1-naphthoic acid. Two common laboratory methods for this transformation are Fischer esterification and methylation using diazomethane.
1. Fischer Esterification
This acid-catalyzed esterification is a common and direct method.
-
Materials:
-
2-hydroxy-1-naphthoic acid
-
Anhydrous methanol (large excess)
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate solution (for neutralization)
-
Anhydrous sodium sulfate (for drying)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
-
Procedure:
-
Dissolve 2-hydroxy-1-naphthoic acid in a large excess of anhydrous methanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
-
2. Methylation with Diazomethane
Diazomethane is a highly efficient methylating agent for carboxylic acids and phenols. Caution: Diazomethane is toxic and potentially explosive. It should only be handled by trained personnel in a well-ventilated fume hood using appropriate safety precautions.
-
Materials:
-
2-hydroxy-1-naphthoic acid
-
Ethereal solution of diazomethane
-
Diethyl ether
-
-
Procedure:
-
Dissolve 2-hydroxy-1-naphthoic acid in diethyl ether.
-
Slowly add an ethereal solution of diazomethane at 0 °C with stirring until a faint yellow color of excess diazomethane persists.
-
Allow the reaction to warm to room temperature and stir for a short period.
-
Carefully quench the excess diazomethane by adding a few drops of acetic acid.
-
Evaporate the solvent to yield the methyl ester. This method often provides a very clean product that may not require further purification.
-
Reactivity and Potential Applications
The chemical reactivity of Methyl 2-hydroxy-1-naphthoate is dictated by its three main components: the naphthalene ring, the hydroxyl group, and the methyl ester group.
-
Naphthalene Ring: The aromatic ring system can undergo electrophilic substitution reactions. The directing effects of the hydroxyl and ester groups will influence the position of substitution.
-
Hydroxyl Group: The phenolic hydroxyl group is acidic and can be deprotonated to form a phenoxide. This group can also be alkylated or acylated to form ethers and esters, respectively.
-
Methyl Ester Group: The ester can be hydrolyzed back to the carboxylic acid under acidic or basic conditions. It can also undergo transesterification with other alcohols or be reduced to an alcohol.
The parent compound, 2-hydroxy-1-naphthoic acid, is known to be an intermediate in the synthesis of azo dyes.[7] This suggests that Methyl 2-hydroxy-1-naphthoate could also serve as a precursor or coupling component in the synthesis of various organic dyes and functional materials.
While no specific biological activities have been reported for Methyl 2-hydroxy-1-naphthoate, its isomer, Methyl 1-hydroxy-2-naphthoate, has been shown to possess anti-inflammatory properties by inhibiting the NF-κB and MAPK signaling pathways.[8] This suggests that Methyl 2-hydroxy-1-naphthoate could be a candidate for biological screening in similar assays.
Visualizations
References
- 1. calpaclab.com [calpaclab.com]
- 2. METHYL 6-HYDROXY-2-NAPHTHOATE(17295-11-3) 1H NMR [m.chemicalbook.com]
- 3. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0012322) [hmdb.ca]
- 4. Diazomethane - Wikipedia [en.wikipedia.org]
- 5. 2-HYDROXY-1-NAPHTHOIC ACID(2283-08-1) 13C NMR spectrum [chemicalbook.com]
- 6. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 7. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. Fischer Esterification: Mechanism & Examples | NROChemistry [nrochemistry.com]
